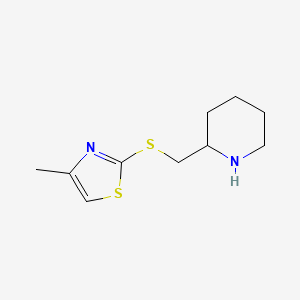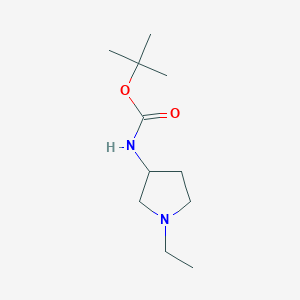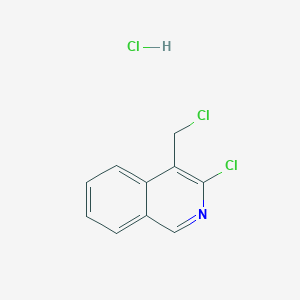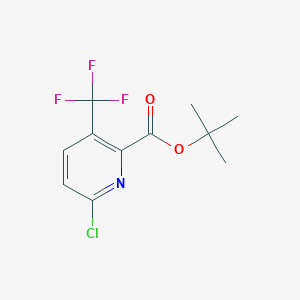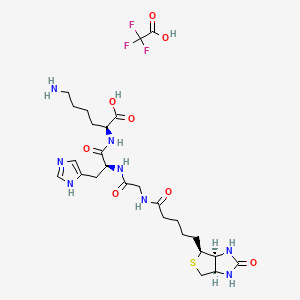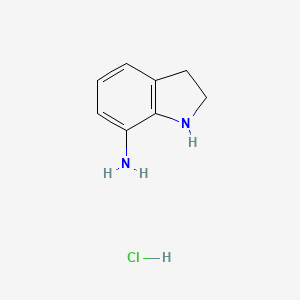
Indolin-7-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indolin-7-amine hydrochloride is a chemical compound belonging to the indoline family, which is characterized by a bicyclic structure consisting of a benzene ring fused with a five-membered nitrogenous ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: Indolin-7-amine hydrochloride can be synthesized through several methods. One common approach involves the reduction of indole derivatives. Another method is the intramolecular Diels–Alder synthesis, which involves the cyclization of appropriate precursors under specific conditions . Catalytic synthesis using transition metal catalysts is also employed to achieve the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Indolin-7-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indolin-7-one derivatives, while substitution reactions can produce various substituted indoline compounds .
Scientific Research Applications
Indolin-7-amine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
Indolin-7-amine hydrochloride can be compared with other similar compounds, such as spiroindole and spirooxindole derivatives. These compounds share a similar indoline backbone but differ in their structural modifications and biological activities . The unique properties of this compound, such as its specific substitution patterns and reactivity, make it distinct and valuable for various applications .
Comparison with Similar Compounds
- Spiroindole derivatives
- Spirooxindole derivatives
- Indole derivatives
Properties
Molecular Formula |
C8H11ClN2 |
|---|---|
Molecular Weight |
170.64 g/mol |
IUPAC Name |
2,3-dihydro-1H-indol-7-amine;hydrochloride |
InChI |
InChI=1S/C8H10N2.ClH/c9-7-3-1-2-6-4-5-10-8(6)7;/h1-3,10H,4-5,9H2;1H |
InChI Key |
MCKFUNDNTCJWTC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C1C=CC=C2N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


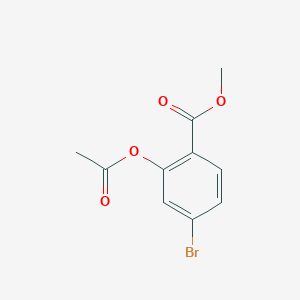
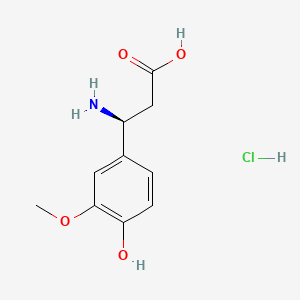
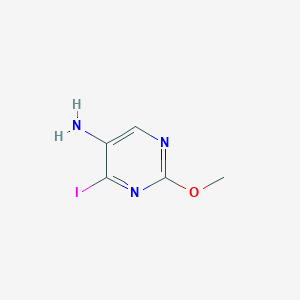
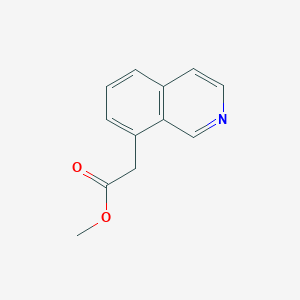
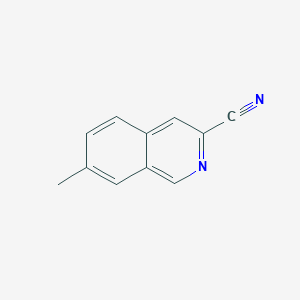
![(4AR,6S,7R,8S,8aS)-8-(allyloxy)-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl 4-methylbenzoate](/img/structure/B13657222.png)
![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]cytidine](/img/structure/B13657230.png)
![9-Amino-3-benzyl-3-azabicyclo[3.3.1]nonane-9-carboxylic acid](/img/structure/B13657241.png)
![6-Butoxy-2-chlorobenzo[d]thiazole](/img/structure/B13657243.png)
